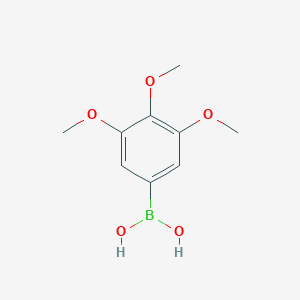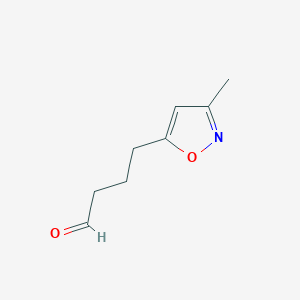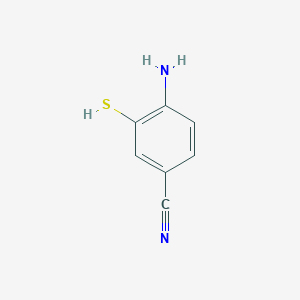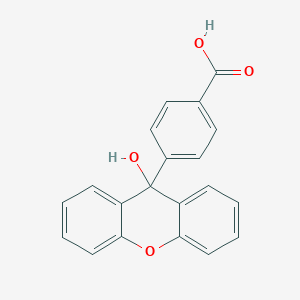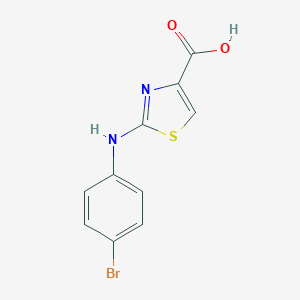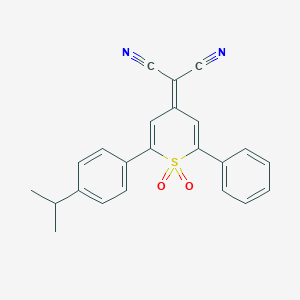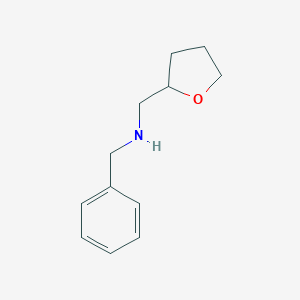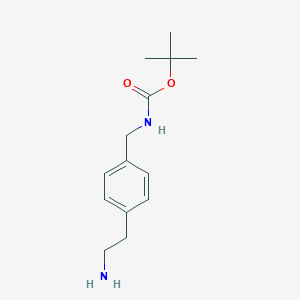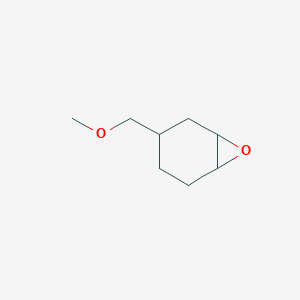
1-(Methoxymethyl)-3,4-epoxycyclohexane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Methoxymethyl)-3,4-epoxycyclohexane, also known as MOM-epoxide, is a cyclic organic compound with the chemical formula C9H16O2. It is a colorless liquid that is used in various scientific research applications due to its unique chemical properties.
Mechanism Of Action
1-(Methoxymethyl)-3,4-epoxycyclohexane reacts with nucleophiles through an SN2 mechanism, where the nucleophile attacks the carbon atom in the epoxide ring, leading to the formation of a new carbon-nucleophile bond and the opening of the ring.
Biochemical And Physiological Effects
1-(Methoxymethyl)-3,4-epoxycyclohexane has no known biochemical or physiological effects on living organisms as it is primarily used in laboratory experiments.
Advantages And Limitations For Lab Experiments
1-(Methoxymethyl)-3,4-epoxycyclohexane is a versatile reagent that can be used in various laboratory experiments due to its ability to react with different nucleophiles. It is also relatively easy to synthesize and purify, making it a cost-effective option for researchers. However, 1-(Methoxymethyl)-3,4-epoxycyclohexane is highly reactive and can be hazardous if not handled properly. It is also sensitive to moisture and air, which can lead to degradation and reduced reactivity.
Future Directions
There are several future directions for the use of 1-(Methoxymethyl)-3,4-epoxycyclohexane in scientific research. One potential application is in the development of new drugs and therapeutic agents. 1-(Methoxymethyl)-3,4-epoxycyclohexane can be used as a building block for the synthesis of various bioactive molecules, including anticancer and antiviral agents. Another potential direction is in the development of new materials and polymers. 1-(Methoxymethyl)-3,4-epoxycyclohexane can be used as a monomer for the synthesis of various polymers, which can have applications in fields such as electronics, coatings, and adhesives. Additionally, 1-(Methoxymethyl)-3,4-epoxycyclohexane can be used as a tool for the study of enzyme mechanisms and protein interactions, providing insights into biological processes and disease pathways.
Synthesis Methods
1-(Methoxymethyl)-3,4-epoxycyclohexane can be synthesized through the reaction of cyclohexene with paraformaldehyde and methanol in the presence of a catalyst such as p-toluenesulfonic acid. The reaction produces 1-(Methoxymethyl)-3,4-epoxycyclohexane as the main product, which can be purified through distillation or chromatography.
Scientific Research Applications
1-(Methoxymethyl)-3,4-epoxycyclohexane is widely used in scientific research due to its ability to react with various nucleophiles such as amines, alcohols, and thiols. This makes it a valuable tool for the synthesis of various organic compounds, including peptides, amino acids, and nucleosides.
properties
CAS RN |
168564-10-1 |
|---|---|
Product Name |
1-(Methoxymethyl)-3,4-epoxycyclohexane |
Molecular Formula |
C8H14O2 |
Molecular Weight |
142.2 g/mol |
IUPAC Name |
3-(methoxymethyl)-7-oxabicyclo[4.1.0]heptane |
InChI |
InChI=1S/C8H14O2/c1-9-5-6-2-3-7-8(4-6)10-7/h6-8H,2-5H2,1H3 |
InChI Key |
JUBOISWHAUYTDY-UHFFFAOYSA-N |
SMILES |
COCC1CCC2C(C1)O2 |
Canonical SMILES |
COCC1CCC2C(C1)O2 |
synonyms |
7-Oxabicyclo[4.1.0]heptane, 3-(methoxymethyl)- |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



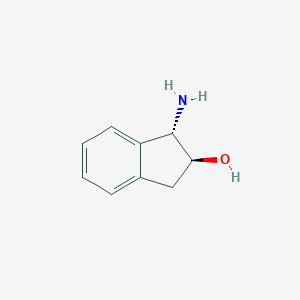
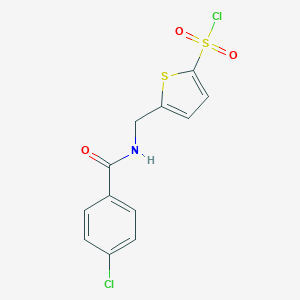

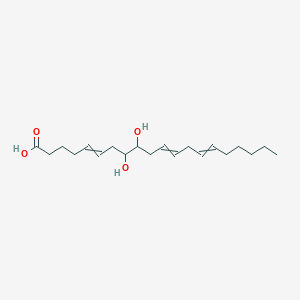
![methyl 2-amino-5-[(E)-3-oxoprop-1-enyl]furan-3-carboxylate](/img/structure/B63280.png)
